molecular formula C22H22N4O4S B11139028 4-[(4-acetamidobenzenesulfonamido)methyl]-N-[(pyridin-3-yl)methyl]benzamide

4-[(4-acetamidobenzenesulfonamido)methyl]-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B11139028
M. Wt: 438.5 g/mol
InChI Key: YSBJPYMVJXHCSD-UHFFFAOYSA-N
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Description

4-[(4-Acetamidobenzenesulfonamido)methyl]-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzamide core linked to a pyridine moiety and a sulfonamide group, making it a versatile molecule for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-acetamidobenzenesulfonamido)methyl]-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzamide intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Pyridine Moiety: The final step involves the coupling of the pyridine moiety to the benzamide-sulfonamide intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule, employing reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide and benzamide groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide or benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 4-[(4-acetamidobenzenesulfonamido)methyl]-N-[(pyridin-3-yl)methyl]benzamide is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to inhibit specific enzymes or receptors could lead to the development of new treatments for diseases such as cancer or inflammatory conditions.

Industry

Industrially, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the creation of products with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of 4-[(4-acetamidobenzenesulfonamido)methyl]-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridine moiety can engage in π-π interactions with aromatic amino acids. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methylpiperazin-1-yl)methyl]-N-[(pyridin-3-yl)methyl]benzamide: Similar in structure but with a piperazine ring instead of the acetamidobenzenesulfonamido group.

    N-[(4-Methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl)amino]phenyl]-benzamide: Contains a pyrimidine ring, offering different biological activity.

Uniqueness

4-[(4-Acetamidobenzenesulfonamido)methyl]-N-[(pyridin-3-yl)methyl]benzamide is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, from chemical synthesis to biological research.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its potential in scientific and industrial fields.

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C22H22N4O4S/c1-16(27)26-20-8-10-21(11-9-20)31(29,30)25-15-17-4-6-19(7-5-17)22(28)24-14-18-3-2-12-23-13-18/h2-13,25H,14-15H2,1H3,(H,24,28)(H,26,27)

InChI Key

YSBJPYMVJXHCSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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